N-{2-[({5-oxo-2H,3H,5H-[1,3]thiazolo[2,3-b]quinazolin-3-yl}methyl)sulfanyl]phenyl}benzamide
Description
N-{2-[({5-oxo-2H,3H,5H-[1,3]thiazolo[2,3-b]quinazolin-3-yl}methyl)sulfanyl]phenyl}benzamide is a heterocyclic compound featuring a thiazolo[2,3-b]quinazolinone core fused with a benzamide moiety via a sulfanyl linker. The sulfanyl (-S-) bridge may enhance metabolic stability compared to ether or amine linkers, while the thiazole ring could contribute to improved bioavailability .
Properties
IUPAC Name |
N-[2-[(5-oxo-2,3-dihydro-[1,3]thiazolo[2,3-b]quinazolin-3-yl)methylsulfanyl]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19N3O2S2/c28-22(16-8-2-1-3-9-16)25-20-12-6-7-13-21(20)30-14-17-15-31-24-26-19-11-5-4-10-18(19)23(29)27(17)24/h1-13,17H,14-15H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTPUEBJUZXYSKB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N2C(=O)C3=CC=CC=C3N=C2S1)CSC4=CC=CC=C4NC(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[({5-oxo-2H,3H,5H-[1,3]thiazolo[2,3-b]quinazolin-3-yl}methyl)sulfanyl]phenyl}benzamide typically involves multiple steps. One common approach includes the following steps:
Formation of the Thiazoloquinazoline Core: This step involves the cyclization of appropriate precursors to form the thiazoloquinazoline ring system.
Introduction of the Benzamide Group: The benzamide group is introduced through a nucleophilic substitution reaction, where an amine group reacts with a benzoyl chloride derivative.
Attachment of the Sulfanyl Group: The sulfanyl group is attached via a thiol-ene reaction, where a thiol group reacts with an alkene or alkyne precursor.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
N-{2-[({5-oxo-2H,3H,5H-[1,3]thiazolo[2,3-b]quinazolin-3-yl}methyl)sulfanyl]phenyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.
Scientific Research Applications
Unfortunately, the search results provided do not offer specific applications, comprehensive data tables, or well-documented case studies for the compound "N-{2-[({5-oxo-2H,3H,5H-[1,3]thiazolo[2,3-b]quinazolin-3-yl}methyl)sulfanyl]phenyl}benzamide." However, the search results do provide some information regarding similar compounds and their applications, as well as some data relating to the compound of interest.
About the compound This compound
- The molecular weight of this compound is 445.56 . Its molecular formula is C24H19N3O2S2 .
- The CAS number for this compound is 477868-81-8 .
Related Compounds and Applications
The search results mention related compounds with potential applications:
- Antimicrobial Activity: Several synthesized N-[2-phenyl-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamides/acetamides (4a–4p) and a series of N′-(halophenylmethylidene)-1,2-benzothiazole-3-acetohydrazides (3h–3p) have been evaluated for antimicrobial activity against several bacterial and fungal species . Compound 4d showed the best activity, and compounds 4p and 3h showed the best antifungal activity .
- Anti-ulcerogenic Activity: Two quinazoline derivatives, 3-[(4-hydroxy-3-methoxy-benzylidene)-amino]-2-p-tolyl-3H-quinazolin-4-one (5) and 2-p-Tolyl-3-[3,4,5-trimethoxy-benzylidene-amino]-3H-quinazolin-4-one (6), and one acetamide derivative, 2-(2-Hydroxycarbonylphenylamino)-N-(4-aminosulphonylphenyl) 11, were synthesized and evaluated for anti-ulcerogenic and anti-ulcerative colitis activities .
- EGFR/HER2 Inhibition: Benzo[g]quinazoline derivatives have been evaluated as dual EGFR/HER2 inhibitors . Compound 8 was the most potent, with IC50 values of 0.009 and 0.021µM for EGFR and HER2, respectively .
Mechanism of Action
The mechanism of action of N-{2-[({5-oxo-2H,3H,5H-[1,3]thiazolo[2,3-b]quinazolin-3-yl}methyl)sulfanyl]phenyl}benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by:
Inhibition of Enzymes: Binding to the active site of an enzyme and preventing its normal function.
Modulation of Receptors: Interacting with receptors on cell surfaces and altering their signaling pathways.
Disruption of Protein-Protein Interactions: Interfering with the interactions between proteins, leading to changes in cellular processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound’s uniqueness lies in its hybrid thiazoloquinazoline-benzamide scaffold. Below is a comparative analysis with structurally or functionally related molecules:
Key Observations
Core Heterocycle Variations: The thiazoloquinazolinone core in the target compound differs from triazoloquinazolinone (Compound 12) and thiazolopyrimidine (BG15817). The quinazoline system’s extended aromaticity may enhance binding to hydrophobic enzyme pockets compared to smaller pyrimidine or triazole cores . Benzothiazole derivatives () lack the fused quinazoline ring but share sulfur-containing heterocycles, which are critical for redox activity and metal chelation in antimicrobial agents .
Substituent Effects: The methylsulfanyl linker in the target compound contrasts with propenyl (Compound 12) and acetyloxy (NTZ) groups. Benzamide moieties are common across analogs (NTZ, F0816-0599), suggesting shared hydrogen-bonding interactions with biological targets. However, the furylmethyl group in ’s compound introduces steric bulk that may limit membrane permeability .
Biological Activity Trends: Antimicrobial Potential: Benzothiazoles () and NTZ () show efficacy against parasites and bacteria, implying the target compound’s thiazole-quinazoline hybrid could broaden antimicrobial spectra . Kinase/Enzyme Inhibition: Quinazoline derivatives are established kinase inhibitors. The target compound’s planar structure may compete with ATP in kinase binding pockets, similar to imatinib-like scaffolds .
Research Findings
- Hydrogen-Bonding Networks : The benzamide group and sulfanyl linker likely form robust hydrogen-bond interactions, as described in Etter’s graph-set analysis (). Such interactions are critical for stabilizing ligand-receptor complexes .
- Synthetic Feasibility : Analogous compounds (e.g., ’s benzothiazoles) were synthesized via thiourea cyclization and acetamide coupling, suggesting viable routes for the target compound’s production .
- Activity Gaps : While Compound 5d () showed potent anti-inflammatory activity (IC₅₀ = 1.2 μM), the target compound’s larger heterocycle may improve selectivity for specific inflammatory mediators like COX-2 .
Biological Activity
N-{2-[({5-oxo-2H,3H,5H-[1,3]thiazolo[2,3-b]quinazolin-3-yl}methyl)sulfanyl]phenyl}benzamide, with CAS number 477868-81-8, is a compound of interest due to its potential biological activities. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 445.56 g/mol |
| CAS Number | 477868-81-8 |
The compound features a thiazoloquinazoline moiety, which is often associated with various biological activities including antimicrobial and anticancer properties.
Antimicrobial Properties
Research indicates that derivatives of thiazoloquinazoline compounds exhibit significant antimicrobial activity. For instance, studies have shown that certain thiazole derivatives possess antibacterial properties against Gram-positive bacteria such as Bacillus subtilis and Gram-negative bacteria like Escherichia coli . The minimal inhibitory concentrations (MICs) for these compounds vary, demonstrating selective activity against different strains.
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro and in vivo studies. For example:
- Case Study : A study involving the compound's effect on leukemia models demonstrated significant tumor reduction in xenograft models . The compound was administered orally and showed a high bioavailability of over 90%, indicating its potential for therapeutic applications.
The mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the thiazoloquinazoline structure may interact with specific cellular targets involved in cancer cell proliferation and survival pathways. The activation of pathways such as Nrf2 has been linked to the compound’s ability to enhance cellular antioxidant responses .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the phenyl and thiazole rings have been shown to influence biological activity significantly:
| Modification | Effect on Activity |
|---|---|
| Electron-donating groups | Enhance antibacterial activity |
| Substituents on the benzamide ring | Alter anticancer efficacy |
These modifications can lead to improved selectivity and potency against targeted diseases.
Q & A
Q. What are the standard synthetic routes for preparing N-{2-[({5-oxo-2H,3H,5H-[1,3]thiazolo[2,3-b]quinazolin-3-yl}methyl)sulfanyl]phenyl}benzamide, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions:
-
Step 1 : Formation of the thiazolo[2,3-b]quinazolinone core via cyclization of substituted thioureas or thioamides under basic conditions (e.g., Et₃N/DMF-H₂O) .
-
Step 2 : Introduction of the sulfanyl linkage via nucleophilic substitution or thiol-ene coupling. For example, reacting a thiol-containing intermediate with a benzamide derivative in the presence of a base like pyridine .
-
Step 3 : Final coupling of the quinazolinone-thioether intermediate with benzoyl chloride derivatives.
Optimization Tips : -
Use microwave-assisted synthesis (e.g., 80–100°C, 30–60 min) to reduce reaction time and improve yield .
-
Monitor intermediates by TLC and purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
- Table 1 : Comparison of Synthesis Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | Et₃N/DMF-H₂O, 80°C | 72–85 | |
| 2 | Pyridine, RT, 12 h | 65 | |
| 3 | Microwave, 100°C | 78 |
Q. Which spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?
- Methodological Answer :
- 1H/13C NMR : Confirm the presence of the benzamide carbonyl (δ ~165–170 ppm in 13C) and thiazoloquinazolinone protons (e.g., aromatic protons at δ 7.0–8.5 ppm) .
- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+) and fragmentation patterns consistent with the sulfanyl linkage .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., N–H⋯N and C–H⋯O bonds) to confirm stereochemistry .
Q. What safety protocols are recommended for handling intermediates during synthesis?
- Methodological Answer :
- Use fume hoods and PPE (gloves, goggles) due to potential toxicity of thiol-containing intermediates.
- For spills, neutralize with 10% NaHCO₃ and wash with water .
- Store light-sensitive compounds in amber vials under inert gas .
Advanced Research Questions
Q. How does the thiazolo[2,3-b]quinazolinone core influence the compound’s bioactivity, and what computational methods validate this?
- Methodological Answer :
- The core’s planar structure facilitates π-π stacking with enzyme active sites (e.g., PFOR enzyme inhibition in anaerobic organisms) .
- In Silico Studies :
- Perform molecular docking (AutoDock Vina) to predict binding affinities.
- Use DFT calculations (Gaussian 09) to analyze electronic properties of the sulfanyl linkage .
Q. How can contradictions in reported biological activity data be resolved?
- Methodological Answer :
- Standardized Assays : Re-evaluate activity using uniform protocols (e.g., MIC assays for antimicrobial studies with fixed inoculum sizes) .
- Structure-Activity Relationship (SAR) : Compare analogs (e.g., replacing the benzamide with sulfonamide groups) to isolate contributing moieties .
- Meta-Analysis : Cross-reference data with theoretical frameworks (e.g., enzyme inhibition kinetics) to identify outliers .
Q. What mechanistic insights explain the formation of the thiazoloquinazolinone ring system?
- Methodological Answer :
- The cyclization likely proceeds via a base-mediated intramolecular nucleophilic attack (e.g., Et₃N deprotonates a thioamide, enabling ring closure) .
- Isolation of Intermediates : Use LC-MS to detect transient species like thiourea intermediates.
- Kinetic Studies : Monitor reaction progress via in situ IR spectroscopy to identify rate-determining steps .
Q. How do intermolecular interactions in the crystal lattice affect the compound’s stability and solubility?
- Methodological Answer :
- X-ray data reveal centrosymmetric dimers stabilized by N–H⋯N hydrogen bonds, reducing solubility in apolar solvents .
- Solubility Enhancement : Co-crystallize with PEG-based excipients or modify the sulfanyl group to introduce hydrophilic substituents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
